molecular formula C8H15N3O B12435266 1-Acetylpiperidine-4-carboximidamide

1-Acetylpiperidine-4-carboximidamide

Cat. No.: B12435266
M. Wt: 169.22 g/mol
InChI Key: JJMRXVXSRQAIFX-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-4-carboximidamide is a chemical compound with the molecular formula C8H15N3O. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is often studied for its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetylpiperidine-4-carboximidamide typically involves the reaction of piperidine derivatives with acetylating agents. One common method includes the acetylation of piperidine-4-carboximidamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar acetylation reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Acetylpiperidine-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Acetylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Acetylpiperidine-4-carboximidamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-acetylpiperidine-4-carboximidamide

InChI

InChI=1S/C8H15N3O/c1-6(12)11-4-2-7(3-5-11)8(9)10/h7H,2-5H2,1H3,(H3,9,10)

InChI Key

JJMRXVXSRQAIFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=N)N

Origin of Product

United States

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